8-Hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT), often abbreviated as 8-OH-DPAT, serves as a research tool for investigating the serotonergic system. [, , , , , , , , , ] Specifically, it acts as a potent and selective agonist for the serotonin 1A receptor (5-HT1A). [, , , , , , , , , ]
This compound's actions on the 5-HT1A receptor make it valuable for studying a diverse range of physiological processes and behaviors, including but not limited to, mood, anxiety, sleep, thermoregulation, and circadian rhythms. [, , , , , , , , , ]
8-Hydroxy-2-dipropylaminotetralin hydrobromide is a chemical compound that plays a significant role in neuroscience research, particularly as a selective agonist of the serotonin 1A receptor. This compound is known for its ability to modulate serotonin pathways, making it valuable in studying various neurological conditions and potential therapeutic applications.
The compound is synthesized from tetralin derivatives and is commercially available from suppliers such as Sigma-Aldrich and Tocris Bioscience. Its chemical structure is characterized by the presence of a hydroxyl group and dipropylamino substituents on the tetralin framework, which contribute to its pharmacological properties .
The synthesis of 8-hydroxy-2-dipropylaminotetralin hydrobromide typically involves several steps:
The synthesis process may involve multiple reaction conditions, including temperature control and reaction time optimization, to achieve the desired yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular formula of 8-hydroxy-2-dipropylaminotetralin hydrobromide is , with a molecular weight of approximately 328.29 g/mol. The structure features:
8-Hydroxy-2-dipropylaminotetralin hydrobromide participates in various chemical reactions typical of amines and alcohols:
These reactions are often studied under controlled laboratory conditions to explore their kinetics and mechanisms, contributing to a better understanding of the compound's reactivity in biological systems .
The primary mechanism of action for 8-hydroxy-2-dipropylaminotetralin hydrobromide involves its role as an agonist at the serotonin 1A receptor. Upon binding to this receptor:
Research indicates that this compound can influence mood regulation and anxiety responses through its serotonergic activity, making it a subject of interest in pharmacological studies aimed at treating depression and anxiety disorders .
Characterization techniques such as X-ray crystallography have been used to determine the absolute configuration of this compound, providing insights into its stereochemistry and potential interactions with biological targets .
8-Hydroxy-2-dipropylaminotetralin hydrobromide has several applications in scientific research:
This compound's unique properties make it an essential tool for researchers studying complex biological systems influenced by serotonin signaling.
8-Hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT) is widely recognized as the prototypical selective agonist for 5-HT₁ₐ serotonin receptors. Binding affinity studies using radioligand displacement assays demonstrate that 8-OH-DPAT exhibits high affinity for 5-HT₁ₐ receptors, with dissociation constants (Kᵢ) consistently reported in the low nanomolar range (1-5 nM) across multiple experimental models [1] [6]. The compound's selectivity profile reveals moderate affinity for 5-HT₇ receptors (pKᵢ = 6.6 at human 5-HT₇ receptors expressed in HEK 293 cells), but significantly lower affinity for other serotonin receptor subtypes including 5-HT₂ₐ, 5-HT₃, and 5-HT₄ receptors (Kᵢ > 1,000 nM) [1] [3] [6]. This selective binding profile establishes 8-OH-DPAT as an indispensable pharmacological tool for investigating 5-HT₁ₐ receptor function.
Functional characterization confirms 8-OH-DPAT acts as a high-efficacy agonist at 5-HT₁ₐ receptors. In vitro studies demonstrate concentration-dependent inhibition of forskolin-stimulated cAMP accumulation in rat hippocampal membranes (EC₅₀ ≈ 10 nM), consistent with canonical 5-HT₁ₐ receptor signaling through Gᵢ/Gₒ proteins [4]. Additional functional assays reveal 8-OH-DPAT stimulates guanosine-5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding in rat brain tissue preparations and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels in fluorescence-based membrane potential assays, further confirming potent agonist efficacy at both pre- and postsynaptic 5-HT₁ₐ receptors [1] [6]. The compound's ability to reduce hippocampal serotonin levels following systemic administration in rats provides critical in vivo validation of its agonist activity at central 5-HT₁ₐ receptors [1].
Table 1: Receptor Binding Profile of 8-OH-DPAT
Receptor Type | Affinity (Kᵢ or pKᵢ) | Functional Activity | Experimental System |
---|---|---|---|
5-HT₁ₐ | 1-5 nM | Full agonist | Rat hippocampal membranes, HEK 293 cells |
5-HT₇ | pKᵢ = 6.6 (≈250 nM) | Partial agonist | Human 5-HT₇ expressed in HEK 293 cells |
5-HT₂ₐ | >1,000 nM | Negligible activity | Radioligand binding assays |
5-HT₃ | >1,000 nM | Negligible activity | Radioligand binding assays |
Beyond its primary action at 5-HT₁ₐ receptors, 8-OH-DPAT exhibits significant functional activity at 5-HT₇ receptors. Binding studies confirm moderate affinity for 5-HT₇ receptors, with a pKᵢ value of 6.6 (approximately 250 nM) at human 5-HT₇ receptors heterologously expressed in HEK 293 cells [1] [3]. Functional characterization reveals 8-OH-DPAT acts as a partial agonist at 5-HT₇ receptors, with substantially lower efficacy compared to serotonin (5-HT) itself. In cellular systems expressing recombinant 5-HT₇ receptors, 8-OH-DPAT stimulates cAMP accumulation with an EC₅₀ of 6.4 ± 3.4 nM in bovine pulmonary artery smooth muscle cells, demonstrating potent but incomplete activation compared to full agonists [2].
The signaling consequences of 5-HT₇ receptor activation by 8-OH-DPAT involve Gₛ-protein coupling and subsequent adenylate cyclase activation, which contrasts with the Gᵢ-mediated inhibition of adenylyl cyclase characteristic of 5-HT₁ₐ receptor activation. This dual signaling profile creates complex physiological outcomes depending on receptor expression patterns. In bovine pulmonary artery smooth muscle cells, 8-OH-DPAT-induced cAMP accumulation is competitively antagonized by the 5-HT₄/5-HT₇ receptor antagonist ICS 205-930 (pA₂ = 6.3) but not by selective 5-HT₁ₐ antagonists, confirming mediation through 5-HT₇ rather than 5-HT₁ₐ receptors [2]. The discovery that 8-OH-DPAT serves as a potent partial agonist at 5-HT₇ receptors has prompted reevaluation of earlier pharmacological studies attributing all its effects solely to 5-HT₁ₐ activation.
Table 2: Comparative Signaling of 8-OH-DPAT at 5-HT₁ₐ vs. 5-HT₇ Receptors
Parameter | 5-HT₁ₐ Receptor | 5-HT₇ Receptor |
---|---|---|
G-protein coupling | Gᵢ/Gₒ | Gₛ |
Primary signaling | ↓ cAMP production | ↑ cAMP production |
Functional efficacy | Full agonist | Partial agonist |
EC₅₀ (cAMP modulation) | ~10 nM (inhibition) | 6.4 ± 3.4 nM (stimulation) |
Antagonist sensitivity | Blocked by WAY-100635 | Blocked by ICS 205-930 |
8-OH-DPAT is typically utilized as a racemic mixture [(±)-8-OH-DPAT], but its enantiomers exhibit distinct pharmacological properties. The chiral structure of 8-OH-DPAT results in R(-) and S(+) enantiomers that display differential intrinsic activity at 5-HT₁ₐ receptors despite similar receptor binding affinity [4] [9]. Functional assays in rat hippocampal membranes demonstrate that R(-)-8-OH-DPAT exhibits higher intrinsic activity in inhibiting forskolin-stimulated cAMP accumulation compared to the S(+) enantiomer [4]. This enantiomeric difference in functional efficacy occurs without significant differences in binding affinity, highlighting the importance of stereochemistry in determining receptor activation efficiency rather than binding per se.
In vivo studies further reveal divergent physiological effects between enantiomers. R(-)-8-OH-DPAT potently induces hypothermia in rats—a well-established 5-HT₁ₐ-mediated response—while S(-)-8-OH-DPAT produces minimal thermoregulatory effects [9]. Similarly, R(-)-8-OH-DPAT more effectively enhances the discriminative stimulus effects of the hallucinogen DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) in drug discrimination paradigms, an effect blocked by the 5-HT₁ₐ antagonist NAN-190 [9]. These findings demonstrate that R(-)-8-OH-DPAT possesses greater functional efficacy at both pre- and postsynaptic 5-HT₁ₐ receptors in vivo. Interestingly, certain structural analogs of 8-OH-DPAT exhibit even more pronounced enantiomeric differences. For example, in the UH-301 series, the S-enantiomer functions as a competitive antagonist at 5-HT₁ₐ receptors, while the R-enantiomer retains agonist properties [4]. This enantioselectivity has significant implications for pharmacological studies, as the racemic mixture contains both agonist and potential antagonist components that may produce complex net effects.
Table 3: Pharmacodynamic Comparison of 8-OH-DPAT Enantiomers
Parameter | R(-)-8-OH-DPAT | S(+)-8-OH-DPAT |
---|---|---|
5-HT₁ₐ binding affinity | High (Kᵢ ~2 nM) | High (Kᵢ ~2 nM) |
Intrinsic activity (cAMP) | High efficacy agonist | Lower efficacy agonist |
Hypothermic response in rats | Potent induction | Minimal effect |
DOM stimulus enhancement | Significant enhancement | Weak enhancement |
Functional classification | Full agonist | Partial agonist |
8-OH-DPAT exhibits complex and region-specific effects in the central nervous system due to differential activation of somatodendritic autoreceptors versus postsynaptic 5-HT₁ₐ receptors. At nanomolar concentrations, 8-OH-DPAT preferentially activates 5-HT₁ₐ autoreceptors located on serotonergic neuron soma in the raphe nuclei. This activation suppresses neuronal firing through GIRK channel opening, leading to reduced serotonin synthesis and release in projection areas. Systemic administration of 8-OH-DPAT (0.1-0.3 mg/kg) consistently reduces extracellular serotonin levels in the hippocampus by >50%, demonstrating potent autoreceptor-mediated inhibition of serotonergic neurotransmission [1] [6].
At higher concentrations, 8-OH-DPAT activates postsynaptic 5-HT₁ₐ receptors distributed throughout limbic and cortical regions, producing distinct physiological and behavioral effects. This differential activation creates biphasic dose-response relationships for various parameters. For example, in feeding behavior paradigms, low-dose 8-OH-DPAT (20 µg/kg i.v.) increases operant food intake in satiated pigs, likely through postsynaptic receptor mechanisms, while higher doses (5-100 µg/kg) suppress food intake in food-deprived animals, possibly involving both pre- and postsynaptic receptors [8]. Similar biphasic effects are observed in neurophysiological parameters: in spinalized rats, 8-OH-DPAT inhibits monosynaptic reflexes at higher doses (spinal postsynaptic receptors), while potentiating these reflexes at lower doses in intact animals, suggesting supraspinal involvement [5].
Electrophysiological studies further elucidate this duality: 8-OH-DPAT administration rapidly inhibits serotonergic neuron firing in the dorsal raphe nucleus (autoreceptor-mediated), while simultaneously enhancing pyramidal neuron excitability in the prefrontal cortex through postsynaptic 5-HT₁ₐ receptor activation [1] [6]. The compound also demonstrates region-selective modulation of ion channels, including sodium channel subtypes in cortical pyramidal neurons via postsynaptic 5-HT₁ₐ receptors [6]. These differential effects highlight the complex pharmacological profile of 8-OH-DPAT and necessitate careful dose selection when interpreting its actions in experimental paradigms.
Table 4: Physiological Effects Mediated by Autoreceptor vs. Postsynaptic 5-HT₁ₐ Activation
Parameter | Autoreceptor-Mediated Effects | Postsynaptic Receptor-Mediated Effects |
---|---|---|
Neuronal localization | Raphe nuclei somatodendritic region | Cortical, hippocampal, spinal neurons |
Sensitivity to 8-OH-DPAT | Low doses (0.1-0.3 mg/kg) | Higher doses (0.5-1.0 mg/kg) |
Serotonin dynamics | ↓ Firing rate, ↓ synthesis, ↓ release | Modulates neurotransmitter release |
Hippocampal 5-HT levels | Reduced by >50% | Variable effects |
Spinal reflex modulation | Not applicable | Inhibition in spinalized rats |
Feeding behavior | Not primary mechanism | Increased intake in satiated animals |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7